molecular formula C17H25N3O2 B10778699 Vildagliptin-d7

Vildagliptin-d7

Cat. No.: B10778699
M. Wt: 310.44 g/mol
InChI Key: SYOKIDBDQMKNDQ-KRANLNKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin-d7 involves the incorporation of deuterium atoms into the Vildagliptin molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, L-proline can be reacted with chloroacetyl chloride in the presence of deuterated solvents to introduce deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Vildagliptin-d7 has several scientific research applications, including:

Mechanism of Action

Vildagliptin-d7 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and suppress glucagon release, thereby improving glycemic control .

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes mellitus.

    Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.

    Linagliptin: Known for its high selectivity for DPP-4.

Uniqueness of Vildagliptin-d7

This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs .

Properties

IUPAC Name

(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-KRANLNKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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